molecular formula C15H12N2O3 B2669871 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- CAS No. 442882-27-1

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-

Cat. No.: B2669871
CAS No.: 442882-27-1
M. Wt: 268.272
InChI Key: BEFKKVPQIVUOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrrolopyridine Derivatives in Medicinal Chemistry

The exploration of pyrrolopyridine derivatives began in the late 20th century, driven by the need for novel heterocyclic frameworks with improved pharmacokinetic properties. Early work focused on isoindolin-1-one analogs, but their limited bioavailability prompted the development of nitrogen-enriched surrogates. The discovery of pyrrolo[3,4-b]pyridin-5-one derivatives marked a turning point, as their fused ring system offered enhanced binding affinity to enzymatic targets. For instance, BMS-767778, a pyrrolo[3,4-b]pyridin-5-one derivative, emerged as a potent antidiabetic agent by modulating insulin sensitivity pathways. Concurrently, researchers identified the scaffold’s utility in oncology through its ability to inhibit FGFRs—a family of tyrosine kinases implicated in breast and cervical cancers. The introduction of the 4-methoxyphenylmethyl group in the 2000s further optimized these interactions, as evidenced by compound 16 in antimycobacterial studies, which exhibited MIC~90~ values below 0.15 µM against Mycobacterium tuberculosis.

Academic Significance of Pyrrolo[3,4-b]pyridine Scaffold

The pyrrolo[3,4-b]pyridine core is academically significant due to its dual functionality as a hydrogen bond donor and acceptor. The scaffold’s nitrogen atoms at positions 1, 3, and 5 enable interactions with polar residues in biological targets, while the fused aromatic system facilitates π-π stacking with hydrophobic pockets. This duality is exemplified in FGFR inhibitors such as compound 4h , which achieves IC~50~ values of 7–25 nM against FGFR1–3 through simultaneous hydrogen bonding with kinase domains and hydrophobic interactions with allosteric sites. Additionally, the scaffold’s synthetic flexibility allows for regioselective modifications. For example, substituting the 6-position with a 4-methoxyphenylmethyl group enhances metabolic stability, as demonstrated by the improved microsomal stability of derivative 15a compared to unsubstituted analogs.

Table 1: Key Pharmacological Activities of Pyrrolo[3,4-b]pyridine Derivatives

Biological Activity Target/Pathway Potency (IC~50~ or MIC) Reference
FGFR Inhibition FGFR1–3 7–25 nM
Antimycobacterial Activity Mycobacterium tuberculosis MIC~90~ <0.15 µM
Cytotoxicity HeLa Cervical Cancer Cells EC~50~ = 12.4 µM

Research Evolution and Current Academic Focus

Recent advancements in multicomponent reactions (MCRs) have revolutionized the synthesis of pyrrolo[3,4-b]pyridine derivatives. The Ugi-Zhu three-component reaction, for instance, enables the efficient construction of polysubstituted analogs by condensing aldehydes, amines, and isocyanides. This method was pivotal in producing derivative 14a , which exhibits 91% inhibition of InhA at 100 µM—a key enzyme in mycobacterial fatty acid biosynthesis. Current research prioritizes the development of hybrid molecules through post-Ugi modifications, such as the aza-Diels-Alder reaction, to access polyheterocyclic systems. Computational approaches, including molecular docking and QSAR modeling, now guide the design of derivatives with optimized tubulin-binding affinity, as seen in compounds showing Paclitaxel-like interactions with αβ-tubulin. Emerging applications in photodynamic therapy and materials science further underscore the scaffold’s interdisciplinary relevance.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15(17)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFKKVPQIVUOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- can be achieved through a multi-step process involving the formation of the pyrrolo[3,4-b]pyridine core followed by functionalization. One common method involves the Ugi-3CR/aza Diels-Alder/N-acylation/aromatization cascade process . This method allows for the efficient synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones in good yields.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-throughput synthesis techniques and continuous flow chemistry to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound’s ability to inhibit these receptors can lead to the suppression of tumor cell proliferation and migration.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- include:

Uniqueness

The uniqueness of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- lies in its specific structural features and the range of biological activities it exhibits. Its ability to target specific molecular pathways, such as FGFR inhibition, sets it apart from other similar compounds and highlights its potential as a therapeutic agent.

Biological Activity

5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, commonly referred to as quinolinimide, is a compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C15_{15}H14_{14}N2_2O2_2
  • Molecular Weight : 254.28 g/mol
  • CAS Number : 4664-00-0

Biological Activity Overview

The biological activities of 5H-Pyrrolo[3,4-b]pyridine derivatives have been studied extensively. These compounds exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Research indicates that pyrrolo[3,4-b]pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. In vitro studies revealed that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.15 µM against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation in experimental models. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways .
  • Neuroprotective Effects : Pyrrolo[3,4-b]pyridine derivatives have also been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may help mitigate oxidative stress and promote neuronal survival .

Case Study 1: Antitumor Activity

A recent study focused on the antitumor effects of a specific derivative of 5H-Pyrrolo[3,4-b]pyridine on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 12 µM after 48 hours of treatment, indicating potent cytotoxicity. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of synthesized pyrrolo[3,4-b]pyridine derivatives were tested against various bacterial strains. Compound A exhibited an MIC of 0.22 µg/mL against Staphylococcus epidermidis, showcasing its potential as a lead compound for developing new antibiotics .

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrrolo[3,4-b]pyridine scaffold significantly impact biological activity. For instance, substituents at the 6-position enhance antitumor activity while maintaining low toxicity profiles .
  • Pharmacokinetics : Studies have shown that certain derivatives exhibit favorable pharmacokinetic profiles with good metabolic stability and bioavailability in vivo .

Data Table

Activity TypeCompound DerivativeIC50/MIC ValueReference
AntitumorCompound A12 µM
AntibacterialCompound B0.22 µg/mL
Anti-inflammatoryCompound CNot specified
NeuroprotectiveCompound DNot specified

Q & A

Basic Research Question

  • X-ray crystallography : Resolves the fused bicyclic structure and confirms substituent positions (e.g., 4-methoxyphenylmethyl orientation) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify key functional groups, such as the dione moiety (δ ~170 ppm in ¹³C) and methoxy protons (δ ~3.8 ppm in ¹H) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 285.303 for C₁₅H₁₅N₃O₃ analogs) and fragmentation patterns .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Substituent variation : Modify the 4-methoxyphenyl group (e.g., replace with fluorophenyl or trimethoxyphenyl) to assess impacts on enzyme inhibition or receptor binding .
  • Chain length optimization : Introduce alkyl chains (e.g., propyl vs. pentyl) to balance hydrophobicity and solubility, as seen in antitumor analogs .
  • Functional group tuning : Replace the dione moiety with thione or imine groups to alter redox properties and interaction with biological targets .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

  • Purity validation : Ensure ≥95% purity via HPLC, as impurities (e.g., unreacted intermediates) can skew bioassay results .
  • Assay standardization : Replicate experiments under identical conditions (e.g., enzyme concentration, pH) to isolate structural effects from methodological variability .
  • Meta-analysis : Compare substituent effects across studies (e.g., 4-methoxyphenyl vs. 4-chlorophenyl derivatives) to identify trends in activity .

What computational strategies predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock or Schrödinger Suite to model binding to dopamine receptors or enzymes (e.g., kinases), focusing on hydrogen bonds with the dione group and π-π stacking with the aryl substituent .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent to evaluate conformational flexibility .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with IC₅₀ values to predict bioactivity .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve safety and reduce costs .
  • Catalyst recycling : Implement Pd nanoparticle recovery systems to enhance sustainability .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and automate purification .

What are the implications of the compound’s photophysical properties for material science applications?

Basic Research Question

  • Fluorescence studies : Characterize emission spectra (λem ~400–500 nm) to assess utility as a fluorescent probe or organic semiconductor .
  • Stability testing : Expose to UV light and measure degradation kinetics to evaluate suitability for optoelectronic devices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.